molecular formula C15H18N4OS B496842 4-tert-butylphenyl (3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)methyl ether CAS No. 876886-15-6

4-tert-butylphenyl (3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)methyl ether

Cat. No.: B496842
CAS No.: 876886-15-6
M. Wt: 302.4g/mol
InChI Key: KEOAFYVOTWGQLC-UHFFFAOYSA-N
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Description

4-tert-butylphenyl (3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)methyl ether is a heterocyclic compound that belongs to the class of triazolothiadiazoles. These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The unique structure of this compound, which includes a triazole ring fused with a thiadiazole ring, makes it a valuable molecule for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butylphenyl (3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)methyl ether typically involves the reaction of 4-tert-butylphenol with a suitable alkylating agent to form the corresponding ether. This intermediate is then reacted with a triazole-thiadiazole precursor under specific conditions to yield the final product . The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as piperidine .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-tert-butylphenyl (3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)methyl ether undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenoxy or triazole rings .

Scientific Research Applications

4-tert-butylphenyl (3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)methyl ether has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-tert-butylphenyl (3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)methyl ether involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit enzymes like PARP-1 and EGFR, which are involved in DNA repair and cell proliferation, respectively . This inhibition leads to the induction of apoptosis in cancer cells, making it a promising candidate for anticancer therapy .

Comparison with Similar Compounds

Properties

CAS No.

876886-15-6

Molecular Formula

C15H18N4OS

Molecular Weight

302.4g/mol

IUPAC Name

6-[(4-tert-butylphenoxy)methyl]-3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C15H18N4OS/c1-10-16-17-14-19(10)18-13(21-14)9-20-12-7-5-11(6-8-12)15(2,3)4/h5-8H,9H2,1-4H3

InChI Key

KEOAFYVOTWGQLC-UHFFFAOYSA-N

SMILES

CC1=NN=C2N1N=C(S2)COC3=CC=C(C=C3)C(C)(C)C

Canonical SMILES

CC1=NN=C2N1N=C(S2)COC3=CC=C(C=C3)C(C)(C)C

Origin of Product

United States

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